

# An In-depth Technical Guide to Escaline (3,5-dimethoxy-4-ethoxyphenethylamine)

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## Compound of Interest

Compound Name: Escaline

Cat. No.: B1605962

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## Introduction

**Escaline**, or 3,5-dimethoxy-4-ethoxyphenethylamine, is a synthetic psychedelic substance of the phenethylamine chemical class.[1] It is a structural analog of **mescaline**, where the 4-position methoxy group is replaced by an ethoxy group.[1] First synthesized in 1954 by Benington, et al., its psychoactive effects were later described in detail by Alexander Shulgin.[1] [2] This document provides a comprehensive technical overview of **Escaline's** chemical structure, synthesis, and pharmacology, intended for a scientific audience.

## Chemical Structure and Properties

**Escaline** is a substituted phenethylamine with a phenyl ring attached to an amino group via an ethyl chain. The phenyl ring is substituted with two methoxy groups at positions R3 and R5, and an ethoxy group at R4.[1]

Table 1: Chemical Identifiers and Properties of **Escaline**

Property	Value	Source
IUPAC Name	2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine	[3]
CAS Number	39201-82-6	[3]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub>	[3]
Molar Mass	225.288 g·mol <sup>-1</sup>	[3]
SMILES	<chem>NCCC1=CC(OC)=C(OCC)C(OC)=C1</chem>	[3]
InChI	InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3	[3]
Melting Point (HCl salt)	165-166 °C	[3]

## Spectroscopic Data

Detailed, publicly available experimental spectroscopic data for **Escaline** is limited. The following tables are based on typical chemical shift ranges and expected fragmentation patterns for a molecule with this structure.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 6.4	s	2H	Ar-H
~ 4.0	q	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
~ 3.8	s	6H	Ar-OCH <sub>3</sub>
~ 2.9	t	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 2.7	t	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 1.5	br s	2H	-NH <sub>2</sub>
~ 1.4	t	3H	O-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~ 153	C-O (aromatic)
~ 135	C-CH <sub>2</sub> (aromatic)
~ 131	C-O (aromatic)
~ 105	CH (aromatic)
~ 74	O-CH <sub>2</sub> -CH <sub>3</sub>
~ 56	Ar-OCH <sub>3</sub>
~ 43	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 37	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 15	O-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
225	[M] <sup>+</sup> (Molecular Ion)
196	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
181	[M - C <sub>2</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>

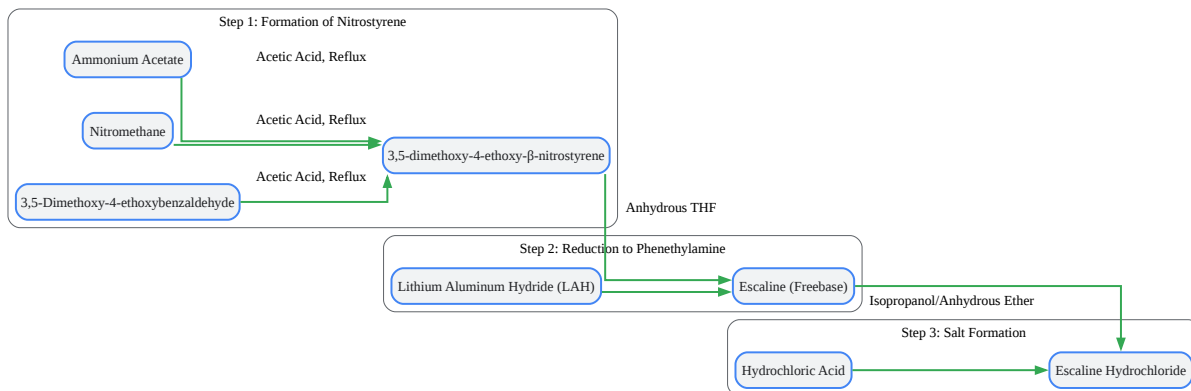
Table 5: Predicted Infrared (IR) Spectroscopy Data

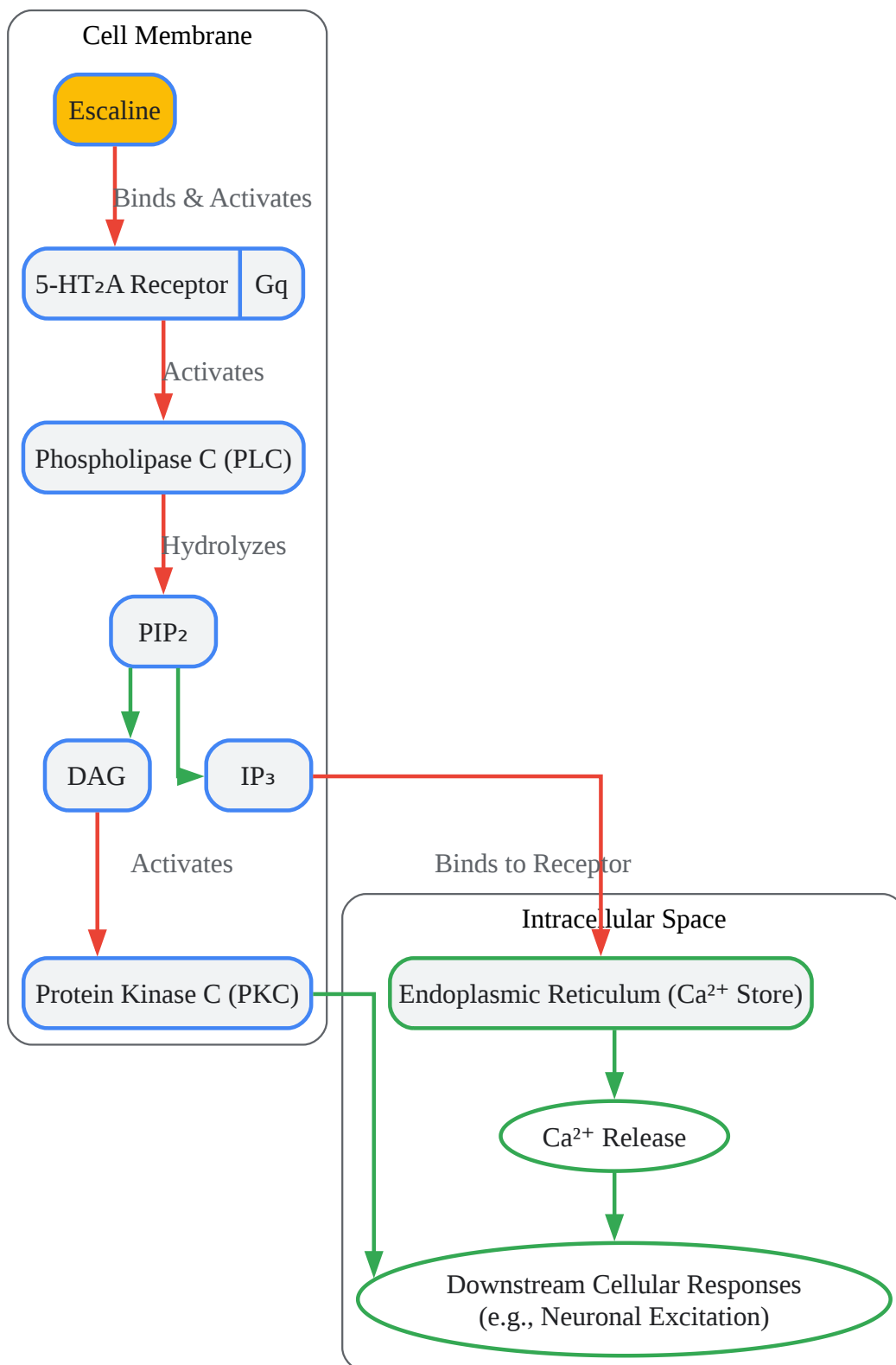
Wavenumber (cm <sup>-1</sup> )	Vibration
3400-3300	N-H stretch
3000-2850	C-H stretch (aliphatic)
1600, 1500	C=C stretch (aromatic)
1250-1000	C-O stretch

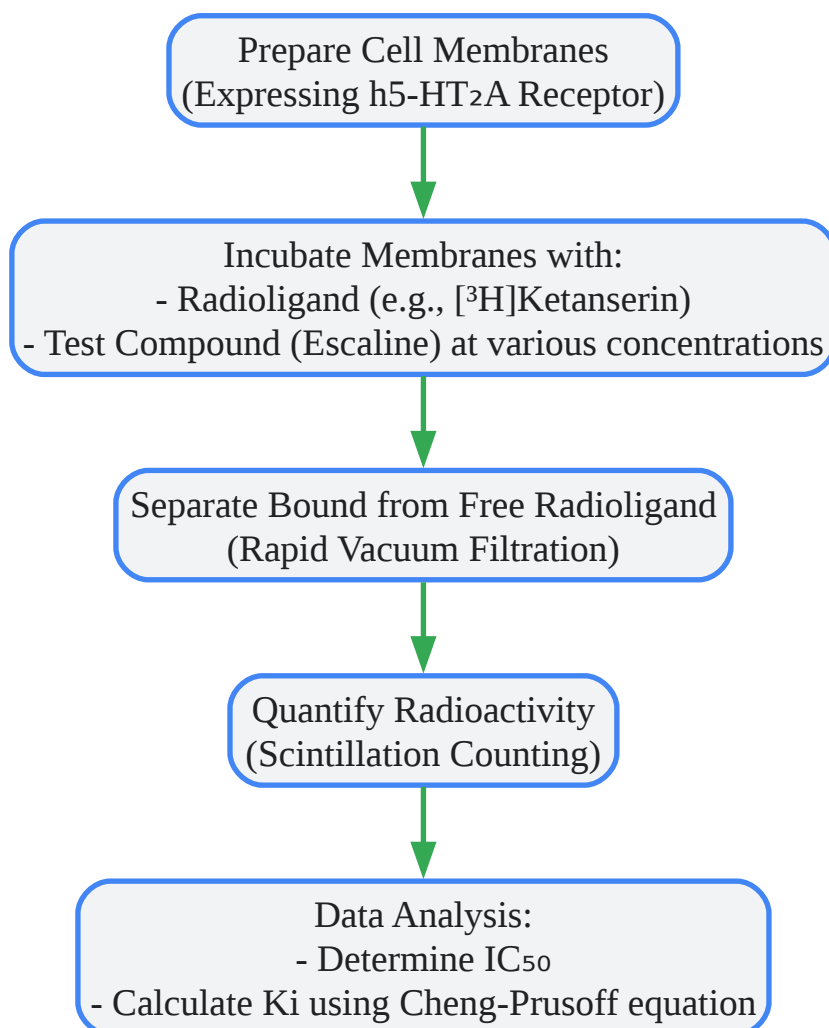
## Synthesis of Escaline

The following is a multi-step synthesis for **Escaline** hydrochloride, adapted from the work of Alexander Shulgin.

## Synthesis Workflow







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## References

- 1. researchgate.net [researchgate.net]
- 2. msudenver.edu [msudenver.edu]
- 3. Escaline - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Escaline (3,5-dimethoxy-4-ethoxyphenethylamine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605962#escaline-3-5-dimethoxy-4-ethoxyphenethylamine-chemical-structure>]

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